molecular formula C18H15N7O2S B12481264 N-(2-{3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}phenyl)acetamide

N-(2-{3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}phenyl)acetamide

Cat. No.: B12481264
M. Wt: 393.4 g/mol
InChI Key: ZNQIGYDSNWOMIF-UHFFFAOYSA-N
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Description

N-(2-{3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}phenyl)acetamide is a complex organic compound that features a benzotriazole moiety linked to a triazine ring through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}phenyl)acetamide typically involves multiple steps:

    Formation of Benzotriazole Intermediate: The initial step involves the preparation of the benzotriazole intermediate by reacting benzotriazole with formaldehyde under acidic conditions.

    Sulfanyl Linkage Formation: The benzotriazole intermediate is then reacted with a thiol compound to form the sulfanyl linkage.

    Triazine Ring Formation: The next step involves the cyclization reaction to form the triazine ring. This is typically achieved by reacting the sulfanyl-linked benzotriazole with a suitable nitrile compound under basic conditions.

    Acetamide Group Introduction: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazine ring.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

N-(2-{3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-{3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}phenyl)acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, while the triazine ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}phenyl)acetamide: Unique due to its specific combination of benzotriazole and triazine moieties.

    Benzotriazole Derivatives: Compounds with similar benzotriazole structures but different functional groups.

    Triazine Derivatives: Compounds with similar triazine rings but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15N7O2S

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-[3-(benzotriazol-1-ylmethylsulfanyl)-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]acetamide

InChI

InChI=1S/C18H15N7O2S/c1-11(26)19-13-7-3-2-6-12(13)16-17(27)20-18(23-22-16)28-10-25-15-9-5-4-8-14(15)21-24-25/h2-9H,10H2,1H3,(H,19,26)(H,20,23,27)

InChI Key

ZNQIGYDSNWOMIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCN3C4=CC=CC=C4N=N3

Origin of Product

United States

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